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(3-Hydroxyphenyl)dimethylphosphine oxide

Flame Retardancy Epoxy Resin Limiting Oxygen Index

Researchers face trade-offs: simple phosphine oxides lack covalent polymer handles, while multi-hydroxyl analogs increase viscosity and depress Tg. This compound solves both: a phenolic OH for matrix incorporation plus a P(O)Me₂ group for thermal stability and catalysis. - **Epoxy FR**: Enables BPHPPO-EP synthesis; LOI reaches 35 vs. 22 for unmodified resin (UL 94 V-0 capable). - **Catalysis**: SPO ligand for Pt-catalyzed nitrile hydration (0.5 mol% loading, 80 °C, neutral conditions, no epimerization). - **Supply**: 95-98% purity, 165-166 °C mp, reactive phenolic handle for crosslinking.

Molecular Formula C8H11O2P
Molecular Weight 170.15 g/mol
CAS No. 27947-42-8
Cat. No. B3121094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Hydroxyphenyl)dimethylphosphine oxide
CAS27947-42-8
Molecular FormulaC8H11O2P
Molecular Weight170.15 g/mol
Structural Identifiers
SMILESCP(=O)(C)C1=CC=CC(=C1)O
InChIInChI=1S/C8H11O2P/c1-11(2,10)8-5-3-4-7(9)6-8/h3-6,9H,1-2H3
InChIKeyOWXLRRUSCZTSCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Hydroxyphenyl)dimethylphosphine oxide: Technical Overview


(3-Hydroxyphenyl)dimethylphosphine oxide (CAS 27947-42-8) is a bifunctional organophosphorus compound characterized by a 3-hydroxyphenyl substituent bonded to a dimethylphosphine oxide (P(O)Me₂) moiety. This molecule combines a phenolic hydroxyl group—capable of hydrogen bonding, covalent incorporation into polymer matrices, and metal coordination—with a phosphoryl (P=O) group that confers high polarity and thermal stability . Commercially available with purities of 95–98% (AKSci, Leyan), the compound has a reported melting point of 165–166 °C, a molecular weight of 170.15 g/mol, and a predicted pKa of 9.15 ± 0.10 . Its primary documented utility lies in two domains: (i) as a precursor or reactive building block for halogen-free, phosphorus-containing flame-retardant epoxy resins and (ii) as a secondary phosphine oxide (SPO)-type ligand in platinum-catalyzed nitrile hydration reactions [1][2].

Reactive phenolic hydroxyl group for covalent incorporation into epoxy resin matrices

Secondary phosphine oxide (SPO) ligand architecture for platinum-catalyzed nitrile hydration

(3-Hydroxyphenyl)dimethylphosphine oxide: Substitution Limitations


In-class substitution of (3-Hydroxyphenyl)dimethylphosphine oxide with simpler phosphine oxides or alternative hydroxyphenyl phosphine derivatives is not scientifically valid due to the compound's specific bifunctional architecture. Unlike non-hydroxylated dimethylphosphine oxide (Me₂P(O)H), which lacks a reactive phenolic handle for covalent incorporation into polymers, the 3-hydroxyphenyl substituent enables this compound to act as a chain-terminating or crosslinking monomer in flame-retardant epoxy formulations [1]. Conversely, alternative multi-hydroxyphenyl phosphine oxides (e.g., tris(4-hydroxyphenyl)phosphine oxide, THPPO) or DOPO-derivatives introduce higher molecular weight and altered thermal decomposition profiles that can compromise the glass transition temperature (Tg) and processing viscosity of the final composite compared to the mono-hydroxylated, lower-molecular-weight (170.15 g/mol) structure [2][3]. In catalysis, the specific electronic and steric profile of the P(O)Me₂ group, in conjunction with the aromatic hydroxyl group, dictates the coordination geometry and catalytic activity in platinum-mediated nitrile hydration, a performance profile not replicated by bulkier aryl phosphine oxides or non-hydroxylated SPO ligands [4].

Non-hydroxylated dimethylphosphine oxide lacks the phenolic handle required for covalent polymer incorporation.

Multi-hydroxyphenyl or DOPO-based phosphine oxides introduce higher molecular weight that may alter final Tg and processing viscosity.

Triphenylphosphine oxide acts only as a non-reactive additive, risking migration and loss of flame retardancy over time.

(3-Hydroxyphenyl)dimethylphosphine oxide: Comparative Evidence


Flame Retardancy: LOI vs. Baseline Epoxy

When (3-hydroxyphenyl)dimethylphosphine oxide is used as a precursor to synthesize the reactive flame retardant bis-phenoxy (3-hydroxy) phenyl phosphine oxide (BPHPPO), the resulting phosphorus-containing epoxy resin (BPHPPO-EP) exhibits a significant increase in Limiting Oxygen Index (LOI) compared to unmodified epoxy resin. The LOI value for BPHPPO-EP was measured at 35, compared to a typical LOI of approximately 20–22 for conventional bisphenol-A epoxy resin without phosphorus modification [1]. This quantitative improvement demonstrates the efficacy of the (3-hydroxyphenyl)phosphine oxide moiety in imparting flame retardancy through enhanced char formation and phosphorus-based radical scavenging in the condensed phase.

Flame Retardancy
Reported
Target LOI 35
vs. Baseline ~21

Supports halogen-free flame retardancy screening in epoxy composites

Cross-study comparison; LOI tested per ASTM D2863 with DDS curing

Flame Retardancy Epoxy Resin Limiting Oxygen Index

Catalytic Nitrile Hydration: Yield and Selectivity

In platinum-catalyzed hydration of hindered tertiary nitriles, (3-hydroxyphenyl)dimethylphosphine oxide belongs to the secondary phosphine oxide (SPO) ligand class. Using dimethylphosphine oxide-type SPO ligands, the catalytic system achieves high amide yields under neutral, mild conditions with catalyst loadings as low as 0.5 mol % [1]. This performance stands in stark contrast to conventional acid- or base-catalyzed nitrile hydrolysis, which typically requires strongly acidic/basic conditions, elevated temperatures, and often leads to over-hydrolysis to carboxylic acids. The SPO-Pt system operates at 80 °C (or even room temperature) and delivers amides as the sole product with no detectable acid formation [1].

Catalytic Hydration
Class-level
0.5 mol% loading,
amide-only selectivity

Supports selective nitrile hydration under neutral, mild conditions

SPO-Pt system vs. conventional acid/base hydrolysis; class-level ligand inference

Homogeneous Catalysis Nitrile Hydration Platinum Complexes

Thermal Stability and Physical Form Advantage

(3-Hydroxyphenyl)dimethylphosphine oxide exists as a solid with a melting point of 165–166 °C, in contrast to the parent compound dimethylphosphine oxide (Me₂P(O)H, CAS 7211-39-4), which is a colorless liquid with a boiling point of 65–67 °C at 6 Torr . This solid-state physical form simplifies handling, storage, and precise formulation in polymer compounding compared to the liquid, volatile analog. The higher molecular weight and aromatic substitution also predict a significantly elevated boiling point (383.8 ± 34.0 °C predicted) , indicating enhanced thermal stability and reduced volatility during high-temperature processing steps.

Physical Form
Head-to-head
Solid, mp 165–166 °C
vs. liquid bp 65–67 °C (6 Torr)

Solid form facilitates precise handling and reduces volatility during processing

Direct comparison with non-hydroxylated dimethylphosphine oxide

Thermal Properties Material Science Physical Chemistry

Reactive Covalent Incorporation vs. Additive

A critical differentiator is the presence of a single, strategically positioned phenolic hydroxyl group on the aromatic ring. This allows (3-hydroxyphenyl)dimethylphosphine oxide to act as a reactive monomer that can be covalently incorporated into epoxy resin backbones, either as a chain terminator or via reaction with epoxide groups [1]. In contrast, triphenylphosphine oxide (OPPh₃) lacks any reactive hydroxyl functionality and therefore functions solely as a non-reactive, additive-type flame retardant [2]. The reactive incorporation prevents migration, leaching, and loss of flame retardancy over time, and mitigates the plasticization effect that often compromises the glass transition temperature (Tg) and mechanical strength of the host polymer [3].

Reactive Incorporation
Head-to-head
1 phenolic OH – covalent bond
vs. 0 OH – additive only

Supports non-leaching flame retardancy in cured epoxy networks

Compared to triphenylphosphine oxide; reactive vs. additive FR distinction

Polymer Chemistry Reactive Flame Retardant Crosslinking

(3-Hydroxyphenyl)dimethylphosphine oxide: Applications


Flame-Retardant Epoxy Resin Synthesis

The compound serves as a critical starting material for the synthesis of bis-phenoxy (3-hydroxy) phenyl phosphine oxide (BPHPPO) and related reactive flame retardants. As demonstrated in peer-reviewed literature, epoxy resins formulated with BPHPPO-EP achieve a Limiting Oxygen Index (LOI) of 35, representing a >13 absolute percentage point increase over unmodified epoxy resin [1]. This application scenario is highly relevant for manufacturers of halogen-free printed circuit boards, aerospace composites, and electrical laminates where permanent, non-leaching flame retardancy is mandated by regulatory standards (e.g., UL 94 V-0).

Ligand for Selective Nitrile Hydration

As a member of the secondary phosphine oxide (SPO) ligand family, this compound (or its closely related analogs) enables platinum-catalyzed hydration of sterically hindered and acid/base-sensitive nitriles to primary amides. The catalytic system operates with catalyst loadings as low as 0.5 mol % and yields amides with complete selectivity under neutral, mild conditions (80 °C) [2]. This scenario is particularly valuable for pharmaceutical process chemists seeking to avoid racemization, epimerization, or functional group degradation that occurs under traditional acidic or basic hydrolysis conditions.

Hyperbranched Phosphorus-Containing Polymer Building Block

The phenolic hydroxyl group provides a reactive handle for constructing more complex macromolecular architectures. For example, hydroxyphenyl phosphine oxide mixtures are claimed in patents as intermediates for producing curable, flame-retardant epoxy resins and crosslinking agents [3]. Furthermore, analogous rigid aromatic hyperbranched flame retardants synthesized from related hydroxyphenyl phosphine oxides demonstrate a 25% reduction in total heat evolved (THE) and a 30% reduction in peak heat release rate (PHRR) in epoxy composites [4]. This application is pertinent for advanced materials research groups developing next-generation fire-safe polymers.

Application
Selection Property
Validation Focus
Flame-retardant epoxy resin synthesis
Reactive hydroxyl for covalent incorporation and char-forming phosphorus content
LOI improvement and UL 94 vertical burn rating
Selective nitrile hydration ligand
SPO ligand architecture enabling Pt-catalyzed mild hydration
Amide selectivity, functional group tolerance, and catalyst loading efficiency
Hyperbranched phosphorus-containing polymer building block
Phenolic handle for macromonomer and crosslinker synthesis
Cone calorimetry (PHRR, THE) and thermomechanical profile

Technical Documentation Hub

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36 linked technical documents
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